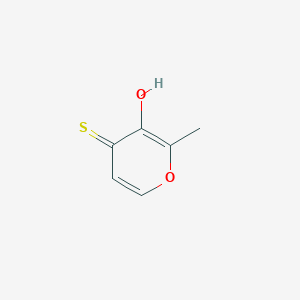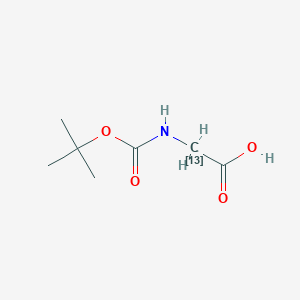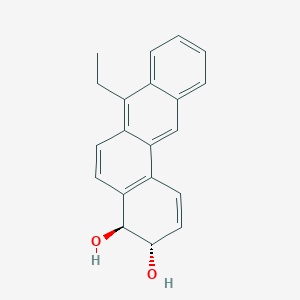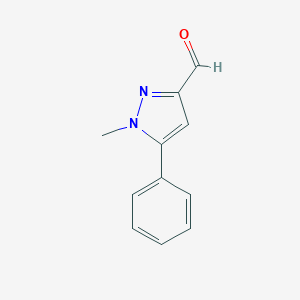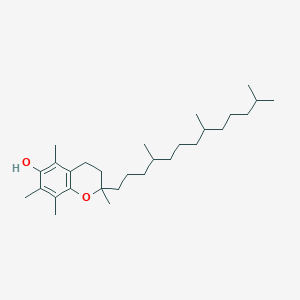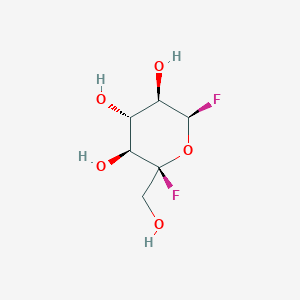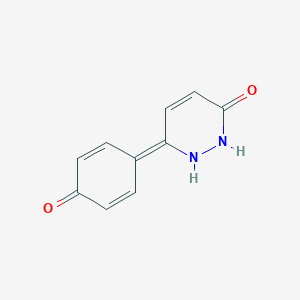
6-(4-Hydroxyphenyl)pyridazin-3(2H)-one
説明
Synthesis Analysis
The synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one derivatives involves several key strategies, including Friedel-Crafts acylation, cyclization, and condensation reactions. For instance, the synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives was achieved by Friedel-Crafts acylation followed by cyclization with hydrazine hydrate, showcasing the versatility of this compound's synthesis routes (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
The molecular structure of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one derivatives has been extensively studied, with research focusing on the synthesis and structure analysis of related compounds. For example, a study on the synthesis, structure analysis, and DFT calculations of a pyridazine analog revealed insights into its molecular geometry and intermolecular interactions, providing a foundation for understanding the molecular structure of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one derivatives (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one derivatives involves various transformations, including the action of Grignard reagents leading to 1,4-addition products, highlighting its reactivity and potential for chemical modifications (Ismail et al., 1984).
Physical Properties Analysis
The physical properties of pyridazin-3(2H)-one derivatives are characterized by their high melting points, solubility in various organic solvents, and stability under standard conditions. The synthesis and characterization of poly(arylene ether)s containing 6-(4-hydroxyphenyl)pyridazin-3(2H)-one or 6-(4-hydroxyphenyl)pyridazine moieties provide valuable information on the thermal and solubility properties of these compounds (Xu et al., 2006).
科学的研究の応用
Synthesis Techniques:
- Novel methods for synthesizing derivatives of pyridazin-3(2H)-ones, including 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, have been developed. These methods have potential applications in creating various biologically active compounds (Basanagouda & Kulkarni, 2011).
Pharmacological Applications:
- Pyridazin-3-one derivatives have been studied for their potential use in treating cognitive and attentional disorders. For example, a specific compound (CEP-26401) showed high affinity for human and rat histamine H3 receptors and demonstrated potential as a CNS drug (Hudkins et al., 2011).
- Another study explored these derivatives as inhibitors of HCV NS5B polymerase, potentially aiding in hepatitis C treatment (Zhou et al., 2008).
Material Science:
- 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one has been used in the synthesis of novel soluble polymers with potential applications in various industrial processes (Xu et al., 2006).
Corrosion Inhibition:
- This compound has been examined for its effectiveness in inhibiting copper corrosion in nitric acid, suggesting its use in corrosion protection (Zarrouk et al., 2012).
Agricultural Applications:
- Certain pyridazin-3(2H)-one derivatives have been identified with juvenile hormone-like activity, indicating their potential as insect control agents (Miyake & Oguia, 1992).
作用機序
Target of Action
A structurally similar compound, n-[bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (mk-8617), has been reported to be an orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1−3 (hif phd1−3) .
Mode of Action
Based on the structural similarity to mk-8617, it can be hypothesized that it may interact with its targets (such as hif phd1−3) and inhibit their activity, leading to changes in cellular processes .
Biochemical Pathways
If it acts similarly to mk-8617, it may influence the hypoxia-inducible factor (hif) pathway, which plays a crucial role in cellular responses to hypoxia .
Result of Action
If it acts similarly to MK-8617, it may lead to the stabilization of HIF, which can influence various cellular processes, including erythropoiesis, angiogenesis, and metabolism .
特性
IUPAC Name |
3-(4-hydroxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)12-11-9/h1-6,13H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLZCIKDGHGUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536538 | |
| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Hydroxyphenyl)pyridazin-3(2H)-one | |
CAS RN |
54851-73-9 | |
| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of HPZ that make it suitable for polymer synthesis?
A1: HPZ possesses a hydroxyl group and a pyridazinone ring, making it a valuable monomer for polymerization reactions.
- Hydroxyl group reactivity: The hydroxyl group (-OH) on HPZ readily participates in nucleophilic substitution reactions. This reactivity is crucial for polymerization with activated aromatic dihalides like 4, 4′-difluorobenzophenone (DFBP) [, ].
- Pyridazinone ring influence: The presence of the pyridazinone ring influences the polymer's final properties. It can impact solubility, glass transition temperature (Tg), and thermal stability [, ].
Q2: How does the incorporation of HPZ impact the thermal properties of polymers?
A2: The inclusion of HPZ generally leads to enhanced thermal stability and influences the glass transition temperature of the resulting polymers.
- Increased Tg: In poly(arylene ether)s synthesized with bisphenol A (BPA), increasing the HPZ content leads to higher Tg values []. This suggests stronger intermolecular interactions and a more rigid polymer structure.
- High thermal stability: Poly(aryl ether ketone)s incorporating HPZ, even alongside other monomers like DOPO-PhOH, demonstrate high thermal stability with 5% weight loss temperatures ranging from 411–500 °C [, ].
Q3: Can HPZ be used to create fluorescent polymers, and if so, what are the potential applications?
A3: Yes, HPZ can be utilized in the synthesis of fluorescent polymers. Research has shown its successful copolymerization with a blue-fluorescent monomer, 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine (TFPT), to create fluorescent polymeric nanoparticles (FCPNs) []. These FCPNs demonstrate excellent biocompatibility and intense blue fluorescence, highlighting their potential for applications like live cell imaging and biological labeling [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)
![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)

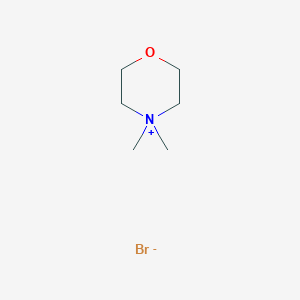
![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)

